molecular formula C8H8N4O B7768289 N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide

Cat. No.: B7768289
M. Wt: 176.18 g/mol
InChI Key: HUGFFTYKXPZJDG-UHFFFAOYSA-N
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Description

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is a heterocyclic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring system, which is a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The compound also contains a hydroxy group and a carboximidamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine ring system. This intermediate is then further reacted with hydroxylamine to introduce the hydroxy group and with cyanamide to introduce the carboximidamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide can be compared with other similar compounds, such as:

    n-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide: Similar structure but with the carboximidamide group at a different position.

    n-Hydroxyimidazo[1,2-a]pyridine-3-carboximidamide: Another structural isomer with the carboximidamide group at the 3-position.

    n-Hydroxyimidazo[1,2-a]pyridine-4-carboximidamide: Similar compound with the carboximidamide group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFFTYKXPZJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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